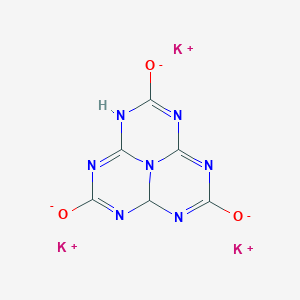
Potassium 2,5,8-trioxo-6,8-dihydro-3aH,5H-1,3,3a1,4,6,7,9-heptaazaphenalene-1,3,4-triide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Potassium 2,5,8-trioxo-6,8-dihydro-3aH,5H-1,3,3a1,4,6,7,9-heptaazaphenalene-1,3,4-triide, also known as Potassium 2,5,8-trioxo-6,8-dihydro-3aH,5H-1,3,3a1,4,6,7,9-heptaazaphenalene-1,3,4-triide, is a useful research compound. Its molecular formula is C6K3N7O3 X 3 H2O. The purity is usually 95%.
BenchChem offers high-quality Potassium 2,5,8-trioxo-6,8-dihydro-3aH,5H-1,3,3a1,4,6,7,9-heptaazaphenalene-1,3,4-triide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 2,5,8-trioxo-6,8-dihydro-3aH,5H-1,3,3a1,4,6,7,9-heptaazaphenalene-1,3,4-triide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photocatalysis
Potassium cyamelurate trihydrate has been employed as a homogeneous photocatalyst for the photodegradation of aquatic tetracycline hydrochloride under visible-light irradiation. This showcases its potential in environmental applications for the removal of antibiotic residues in water .
Synthesis of Metal Cyamelurates
The compound is used in the synthesis of various metal cyamelurates. These include cobalt, manganese, magnesium, copper, aluminum, chromium, calcium, and lead cyamelurates. The structural diversity achieved through kinetic control in synthesis highlights its versatility in materials science .
Analytical Reagent
It is utilized as an analytical reagent in various scientific studies. Its role in analytical chemistry can be quite broad, ranging from calibration standards to being part of complex sample preparation processes .
Hydrogen Evolution Study
Potassium cyamelurate trihydrate has been studied for its structure-hydrogen evolution activity relationships. This involves exploring its potential in hydrogen production and energy storage applications .
Rare Earth Metal Synthesis
The compound is instrumental in synthesizing rare earth metal cyamelurates. This application is significant for the development of advanced materials with unique magnetic and electronic properties .
Photocatalytic Efficiency Improvement
It has demonstrated much higher photocatalytic efficiency when used for the efficient removal of antibiotic residue in water. This suggests its potential for improving water treatment technologies .
properties
IUPAC Name |
tripotassium;2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,6,8,10-pentaene-3,7,11-triolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N7O3.3K/c14-4-7-1-8-5(15)10-3-12-6(16)11-2(9-4)13(1)3;;;/h1H,(H4,7,8,9,10,11,12,14,15,16);;;/q;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCILZFUMCJZPH-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12N=C(N=C3N1C(=NC(=N2)[O-])N=C(N3)[O-])[O-].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2K3N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2,5,8-trioxo-6,8-dihydro-3aH,5H-1,3,3a1,4,6,7,9-heptaazaphenalene-1,3,4-triide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[(E)-2-(4-methylphenyl)ethenyl]phenanthrene](/img/structure/B1180453.png)

![4-[(5-Chloro-1-benzothien-2-yl)methyl]morpholine](/img/structure/B1180456.png)
